molecular formula C23H22N4O4 B11000525 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B11000525
M. Wt: 418.4 g/mol
InChI Key: MCBYCJYCUMLZMZ-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core linked to a dimethoxyphenyl group and an indole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the indole moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the aromatic rings or the acetamide group.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide stands out due to its unique combination of structural features. Similar compounds may include other pyridazinone derivatives or indole-containing molecules, but the specific arrangement of functional groups in this compound provides distinct chemical and biological properties.

Some similar compounds include:

    Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.

    Indole derivatives: These compounds contain the indole moiety but may have different functional groups attached to the indole ring.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C23H22N4O4/c1-26-12-11-16-18(5-4-6-19(16)26)24-22(28)14-27-23(29)10-8-17(25-27)15-7-9-20(30-2)21(13-15)31-3/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

MCBYCJYCUMLZMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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